Tributyl[(2-chlorophenyl)methyl]stannane
Description
Tributyl[(2-chlorophenyl)methyl]stannane is an organotin compound characterized by a tributyltin group bonded to a 2-chlorobenzyl substituent. Organotin compounds are widely employed in organic synthesis, catalysis, and materials science due to their unique reactivity and stability. The 2-chlorophenylmethyl group confers electron-withdrawing properties, influencing the compound’s reactivity in cross-coupling reactions, transmetallation, and radical processes.
Properties
CAS No. |
174473-24-6 |
|---|---|
Molecular Formula |
C19H33ClSn |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
tributyl-[(2-chlorophenyl)methyl]stannane |
InChI |
InChI=1S/C7H6Cl.3C4H9.Sn/c1-6-4-2-3-5-7(6)8;3*1-3-4-2;/h2-5H,1H2;3*1,3-4H2,2H3; |
InChI Key |
UUDXCYJYYWNSIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The established synthesis involves the reaction of tributylstannane ($$ \text{Bu}3\text{SnH} $$) with 2-chlorobenzyl chloride ($$ \text{C}6\text{H}4(\text{Cl})\text{CH}2\text{Cl} $$) in anhydrous tetrahydrofuran (THF) under inert atmosphere. The general equation is:
$$
\text{Bu}3\text{SnH} + \text{C}6\text{H}4(\text{Cl})\text{CH}2\text{Cl} \rightarrow \text{Bu}3\text{SnCH}2\text{C}6\text{H}4\text{Cl} + \text{HCl}
$$
Stepwise Procedure
- Reagent Preparation : Tributylstannane (18.5 mL, 68.7 mmol) and N,N-diisopropylamine (10.6 mL, 75.6 mmol) are dissolved in THF (150 mL) at 0–5°C.
- Lithiation : n-Butyllithium (47.8 mL, 75.6 mmol) is added dropwise to generate the tributylstannyllithium intermediate.
- Nucleophilic Attack : 2-Chlorobenzyl chloride (76.6 mmol) is introduced, followed by warming to 25°C and stirring for 3 hours.
- Workup : The mixture is quenched with ice-cold water, extracted with hexanes, and dried over magnesium sulfate.
- Purification : Vacuum distillation or column chromatography yields the product as a pale-yellow liquid.
Yield and Purity
Typical yields range from 70% to 90%, with purity exceeding 95% as confirmed by $$^{119}\text{Sn}$$ NMR. Key impurities include unreacted tributylstannane and bis-stannylated byproducts, which are minimized by maintaining a 1:1.1 stoichiometric ratio of tributylstannane to 2-chlorobenzyl chloride.
Mechanistic Elucidation
Formation of the Stannyllithium Intermediate
The reaction initiates with deprotonation of tributylstannane by n-butyllithium, forming a highly nucleophilic tributylstannyllithium species ($$ \text{Bu}_3\text{SnLi} $$):
$$
\text{Bu}3\text{SnH} + \text{n-BuLi} \rightarrow \text{Bu}3\text{SnLi} + \text{n-BuH}
$$
Displacement of Chloride
The stannyllithium intermediate attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride, displacing chloride via an $$ \text{S}_\text{N}2 $$ mechanism:
$$
\text{Bu}3\text{SnLi} + \text{ClCH}2\text{C}6\text{H}4\text{Cl} \rightarrow \text{Bu}3\text{SnCH}2\text{C}6\text{H}4\text{Cl} + \text{LiCl}
$$
Kinetic studies indicate a second-order dependence on stannyllithium concentration, suggesting a concerted transition state.
Optimization Strategies
Solvent Effects
Temperature Control
Stoichiometric Ratios
| Reagent | Equivalents | Yield (%) | Purity (%) |
|---|---|---|---|
| Tributylstannane | 1.0 | 70 | 92 |
| 2-Chlorobenzyl Chloride | 1.1 | 90 | 96 |
Excess 2-chlorobenzyl chloride drives the reaction to completion, while limiting tributylstannane prevents dimerization.
Alternative Synthetic Pathways
Grignard Route
Reaction of tributyltin chloride with 2-chlorobenzylmagnesium bromide affords the product in 60–75% yield. However, this method requires stringent moisture exclusion and offers no yield advantage over the nucleophilic substitution route.
Radical Coupling
UV-initiated coupling of tributylstannane with 2-chlorobenzyl chloride in the presence of azobisisobutyronitrile (AIBN) yields 55–65% product. While operationally simpler, radical pathways suffer from lower selectivity and higher byproduct formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- HRMS (ESI+) : m/z calcd. for C$${19}$$H$${33}$$ClSn [M+H]$$^+$$: 417.1312; found: 417.1308.
Applications in Organic Synthesis
Tributyl[(2-chlorophenyl)methyl]stannane serves as a precursor in Stille cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. Its stability under basic conditions and compatibility with palladium catalysts make it preferable to analogous iodides or bromides.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(2-chlorophenyl)methyl]stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions.
Radical Reactions: It is used in radical-mediated reactions such as the Barton-McCombie deoxygenation.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents like alkyl halides and bases are used.
Radical Reactions: Conditions often involve the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as benzene or toluene.
Major Products Formed
Reduction: The major products are typically the reduced forms of the starting materials.
Substitution: Products include substituted organotin compounds.
Radical Reactions: Products vary depending on the specific reaction but can include deoxygenated or cyclized compounds.
Scientific Research Applications
Tributyl[(2-chlorophenyl)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of tributyl[(2-chlorophenyl)methyl]stannane involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The tin atom in the compound can form stable intermediates with various substrates, facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
The following table highlights key structural analogs and their substituents:
Substituent Impact :
- Electron-withdrawing groups (e.g., 2-chlorophenylmethyl) enhance electrophilicity at the tin center, favoring nucleophilic substitution or transmetallation.
- Electron-donating groups (e.g., methoxymethoxy) stabilize intermediates in anion transfer reactions .
- Heteroaromatic substituents (e.g., thiophene) improve solubility and tune electronic properties for materials applications .
Cross-Coupling Reactions :
Anion Transfer :
Stability Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
